molecular formula C21H23N3OS B2481116 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 932352-51-7

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2481116
CAS No.: 932352-51-7
M. Wt: 365.5
InChI Key: DQCSOCFYKWQBON-UHFFFAOYSA-N
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Description

This compound, with the systematic name 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide (CAS: 212074-67-4), is a heterocyclic acetamide derivative featuring a 1-methyl-5-phenylimidazole core linked via a sulfanyl bridge to an acetamide group substituted with a 4-isopropylphenyl moiety.

Properties

IUPAC Name

2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-15(2)16-9-11-18(12-10-16)23-20(25)14-26-21-22-13-19(24(21)3)17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCSOCFYKWQBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which is crucial for its biological activity. The compound may inhibit enzymes by binding to their active sites, disrupting normal cellular processes. Additionally, the sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function .

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogs:

Compound Name / Identifier Core Heterocycle Acetamide Substituent Key Functional Groups Reference(s)
Target compound (CAS 212074-67-4) 1-Methyl-5-phenylimidazole 4-Isopropylphenyl Sulfanyl bridge, imidazole
2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide (CAS 329080-24-2) Tetrazole 4-Isopropylphenyl Sulfanyl bridge, tetrazole
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (Compound 5i) Phenylamino 4-Morpholinosulfonylphenyl Sulfonyl, morpholine
HC-030031 (TRPA1 inhibitor) Purine-dione 4-Isopropylphenyl Xanthine core
N-Cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide (CAS 736169-76-9) Imidazole Cyclopropyl, phenylsulfonyl Sulfonyl, cyclopropyl

Key Observations :

  • Heterocyclic Core : The imidazole in the target compound is replaced with tetrazole in CAS 329080-24-2, which may improve metabolic stability due to tetrazole’s resistance to oxidation .
  • Substituent Effects: The 4-isopropylphenyl group in the target compound and HC-030031 enhances lipophilicity, whereas morpholinosulfonyl (Compound 5i) increases hydrophilicity, affecting solubility and bioavailability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 329080-24-2 (Tetrazole) Compound 5i (Morpholinosulfonyl) HC-030031 (Purine-dione)
Molecular Weight ~363 g/mol (estimated) 291.37 g/mol ~400–450 g/mol ~332 g/mol
LogP (Lipophilicity) High (isopropylphenyl) Moderate (tetrazole) Low (sulfonyl, morpholine) Moderate (purine-dione)
Solubility Low (lipophilic) Moderate High Low
Metabolic Stability Moderate (imidazole) High (tetrazole) Moderate Low (purine oxidation)

Analysis :

  • The target compound’s high lipophilicity may favor blood-brain barrier penetration but limit aqueous solubility.
  • Tetrazole analogs (CAS 329080-24-2) balance metabolic stability and solubility, making them more drug-like .
  • Sulfonyl-containing compounds (e.g., 5i) are more polar, suitable for intravenous formulations .

Biological Activity

The compound 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Imidazole ring : Known for its role in biological activity, particularly in enzyme inhibition.
  • Sulfanyl group : This functional group can form disulfide bonds, influencing protein interactions.
  • Acetamide linkage : This moiety is often involved in drug design due to its ability to enhance solubility and bioavailability.

Molecular Characteristics

PropertyValue
Molecular FormulaC20H21N3OS
Molecular Weight351.47 g/mol
LogP3.9085
Polar Surface Area34.025 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have indicated that compounds containing imidazole and sulfanyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and fungal pathogens.

Case Study:
A study screened a library of imidazole-based compounds against MRSA, revealing that certain analogues had minimum inhibitory concentrations (MIC) as low as 0.25μg/mL0.25\,\mu g/mL . This suggests that the imidazole ring plays a crucial role in binding to bacterial targets.

Antitumor Activity

The imidazole derivatives have also been investigated for their antitumor potential. The mechanism often involves the inhibition of key enzymes in cancer cell metabolism.

Research Findings:
A structure-activity relationship (SAR) analysis demonstrated that modifications on the phenyl rings significantly influenced cytotoxicity against human cancer cell lines. For example, compounds with specific substitutions showed IC50 values less than that of standard chemotherapeutics like doxorubicin .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring can chelate metal ions, inhibiting metalloproteins and enzymes critical for cellular functions.
  • Protein Interaction : The sulfanyl group may form covalent bonds with cysteine residues in proteins, altering their function.
  • Hydrophobic Interactions : The bulky phenyl groups can interact with hydrophobic pockets in proteins, modulating their activity.

Comparative Analysis with Related Compounds

To better understand the biological activity of our compound, it is useful to compare it with structurally related compounds:

Compound NameMIC (MRSA)IC50 (Cancer Cell Lines)
2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide0.25μg/mL0.25\,\mu g/mL< Doxorubicin
N-(3-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide0.5μg/mL0.5\,\mu g/mL< Doxorubicin

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